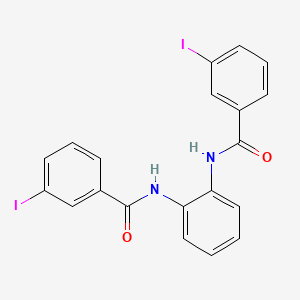
N,N'-benzene-1,2-diylbis(3-iodobenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-IODO-N-[2-(3-IODOBENZAMIDO)PHENYL]BENZAMIDE is an aromatic amide compound. Aromatic amides are known for their wide range of applications in pharmaceuticals, including antibacterial, antiviral, anti-inflammatory, and anti-cancer properties . This compound is particularly interesting due to its unique structure, which includes two iodine atoms attached to benzamide groups.
Preparation Methods
The synthesis of 3-IODO-N-[2-(3-IODOBENZAMIDO)PHENYL]BENZAMIDE typically involves the reaction of 2-iodobenzoic acid with aniline derivatives. The process includes the following steps :
Synthesis of 2-iodobenzamide: 2-iodobenzoic acid is reacted with ammonia or an amine to form 2-iodobenzamide.
Formation of 3-iodobenzamide: The 2-iodobenzamide is further iodinated to form 3-iodobenzamide.
Coupling reaction: The 3-iodobenzamide is then coupled with aniline derivatives under specific conditions to form the final product, 3-IODO-N-[2-(3-IODOBENZAMIDO)PHENYL]BENZAMIDE.
Industrial production methods may involve optimization of these steps to increase yield and purity, using catalysts and specific reaction conditions.
Chemical Reactions Analysis
3-IODO-N-[2-(3-IODOBENZAMIDO)PHENYL]BENZAMIDE undergoes various chemical reactions, including:
Substitution reactions: The iodine atoms can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized products.
Reduction reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions .
Scientific Research Applications
3-IODO-N-[2-(3-IODOBENZAMIDO)PHENYL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 3-IODO-N-[2-(3-IODOBENZAMIDO)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, making it effective as an antibacterial or anti-cancer agent. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
3-IODO-N-[2-(3-IODOBENZAMIDO)PHENYL]BENZAMIDE can be compared with other similar compounds such as 2-iodobenzamide and 2-iodo-N-phenylbenzamide These compounds share similar structures but differ in the position and number of iodine atoms
Similar Compounds
- 2-IODOBENZAMIDE
- 2-IODO-N-PHENYLBENZAMIDE
- 2-IODO-N-(3-(TRIFLUOROMETHYL)PHENYL)BENZAMIDE
Properties
Molecular Formula |
C20H14I2N2O2 |
|---|---|
Molecular Weight |
568.1 g/mol |
IUPAC Name |
3-iodo-N-[2-[(3-iodobenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C20H14I2N2O2/c21-15-7-3-5-13(11-15)19(25)23-17-9-1-2-10-18(17)24-20(26)14-6-4-8-16(22)12-14/h1-12H,(H,23,25)(H,24,26) |
InChI Key |
IIWHABJRAJGCHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)I)NC(=O)C3=CC(=CC=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















